molecular formula C18H25NO2 B12652540 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74800-45-6

4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B12652540
CAS No.: 74800-45-6
M. Wt: 287.4 g/mol
InChI Key: HJTXWRYYUUFEPX-UHFFFAOYSA-N
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Description

4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C18H25NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:

    Formation of 1,3-Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring. This can be achieved by reacting a diol, such as 1,3-propanediol, with an aldehyde or ketone under acidic conditions to form the dioxane ring.

    Attachment of Heptyl Chain: The heptyl chain can be introduced through a nucleophilic substitution reaction, where a heptyl halide reacts with the dioxane ring in the presence of a base.

    Introduction of Benzonitrile Group: The final step involves the introduction of the benzonitrile group. This can be achieved by reacting the intermediate compound with a benzonitrile derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group or the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be screened for activity against various biological targets.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dioxane ring and benzonitrile group can participate in various binding interactions, influencing the compound’s activity and selectivity. Detailed studies on the compound’s binding affinity, kinetics, and molecular pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile
  • 4-(5-Octyl-1,3-dioxan-2-yl)benzonitrile
  • 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile

Uniqueness

4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The length of the heptyl chain can affect the compound’s interactions with other molecules, making it distinct from its shorter or longer chain analogs.

Properties

CAS No.

74800-45-6

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

4-(5-heptyl-1,3-dioxan-2-yl)benzonitrile

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3

InChI Key

HJTXWRYYUUFEPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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